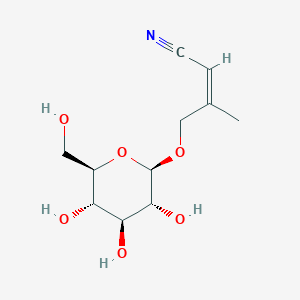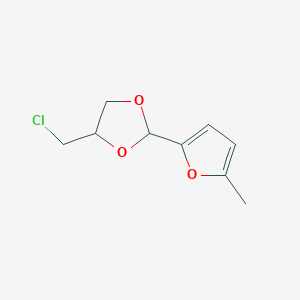
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound features a chloromethyl group attached to a dioxolane ring, which is further substituted with a 5-methylfuran group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane typically involves the reaction of 5-methylfuran-2-carbaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and may require an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride are common methods.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include furanones and other oxygenated derivatives.
Reduction Reactions: Products include alcohols and alkanes.
科学研究应用
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
4-(Bromomethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-2-(5-ethylfuran-2-yl)-1,3-dioxolane: Similar structure but with an ethyl group instead of a methyl group on the furan ring.
Uniqueness
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a chloromethyl group and a furan ring provides versatility in synthetic chemistry and potential biological activity.
属性
分子式 |
C9H11ClO3 |
|---|---|
分子量 |
202.63 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-(5-methylfuran-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C9H11ClO3/c1-6-2-3-8(12-6)9-11-5-7(4-10)13-9/h2-3,7,9H,4-5H2,1H3 |
InChI 键 |
LRVNYYWPXCPLDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C2OCC(O2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
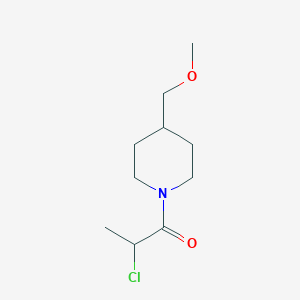

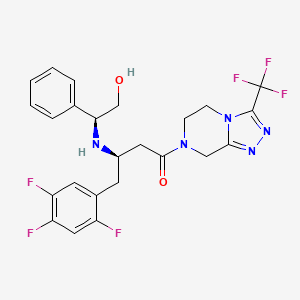
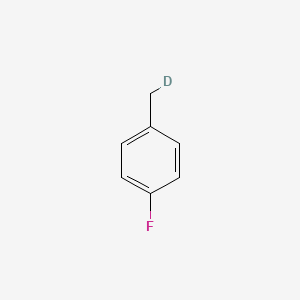
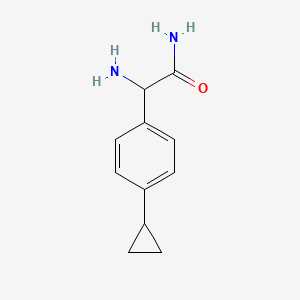
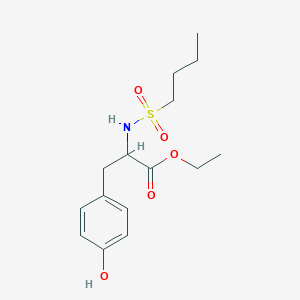
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
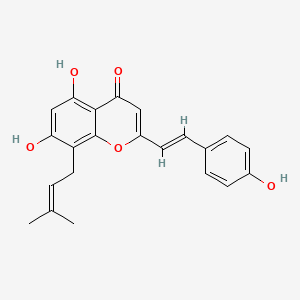



![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
